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molecular formula C15H20O2 B8659325 2-butyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

2-butyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B8659325
M. Wt: 232.32 g/mol
InChI Key: GWJLOTGUQANBNA-UHFFFAOYSA-N
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Patent
US06166031

Procedure details

To a -78° C. solution of lithium diisopropyl amide [from 4.37 ml (31.2 mmol) of diisopropyl amine in 28 ml tetrahydrofuran and 11.9 ml (29.8 mmol) of 2.5M n-butyllithium] was slowly added (over 15 minutes) a solution of 5.00 g (28.4 mmol) of 3,4-dihydro-7-methoxy-1(2H)-naphthalenone in 10 ml tetrahydrofuran. The resulting reaction mixture was stirred 10 minutes at -78° C. The cooling bath was then changed to a 0° C. ice-water bath, and was immediately followed by the rapid addition of 3.98 ml (35 mmol) of n-butyl iodide. Hexamethylphosphoramide (10.4 ml, 60 mmol) was then added and the resultant solution atirred at 25° C. for 2 hours. The reaction was added to a mixture of 200 ml saturated ammonium chloride and 300 ml ether. The organic layer was separated, washed with saturated ammonium chloride (200 ml), saturated sodium chloride (200 ml), dried over magnesium sulfate and evaporated to an oil, which was purified via column chromatography on 250 g of silica gel eluted with 5% ether-hexane to give 1.6 g (24%) of present title product as an oil.
Quantity
4.37 mL
Type
reactant
Reaction Step One
Quantity
31.2 mmol
Type
reactant
Reaction Step One
Quantity
29.8 mmol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.98 mL
Type
reactant
Reaction Step Two
Quantity
10.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].C(NC(C)C)(C)C.[CH2:16]([Li])[CH2:17][CH2:18][CH3:19].[CH3:21][O:22][C:23]1[CH:32]=[C:31]2[C:26]([CH2:27][CH2:28][CH2:29][C:30]2=[O:33])=[CH:25][CH:24]=1.C(I)CCC.CN(C)P(N(C)C)(N(C)C)=O.[Cl-].[NH4+]>O1CCCC1.CCOCC>[CH2:16]([CH:29]1[CH2:28][CH2:27][C:26]2[C:31](=[CH:32][C:23]([O:22][CH3:21])=[CH:24][CH:25]=2)[C:30]1=[O:33])[CH2:17][CH2:18][CH3:19] |f:0.1,7.8|

Inputs

Step One
Name
Quantity
4.37 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
31.2 mmol
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
29.8 mmol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC=C2CCCC(C2=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.98 mL
Type
reactant
Smiles
C(CCC)I
Step Three
Name
Quantity
10.4 mL
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
was stirred 10 minutes at -78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was then changed to a 0° C.
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated ammonium chloride (200 ml), saturated sodium chloride (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to an oil, which
CUSTOM
Type
CUSTOM
Details
was purified via column chromatography on 250 g of silica gel
WASH
Type
WASH
Details
eluted with 5% ether-hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CCC)C1C(C2=CC(=CC=C2CC1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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